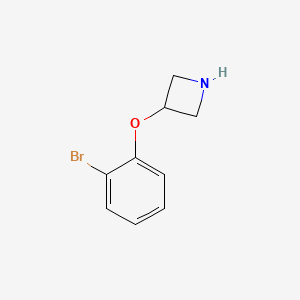

3-(2-Bromophenoxy)azetidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJISAXOOUHPWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Aspects of 3 2 Bromophenoxy Azetidine

Ring Strain-Induced Reactivity of the Azetidine (B1206935) Heterocycle

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is characterized by significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of its chemical reactivity, making the ring susceptible to cleavage under various conditions. rsc.orgmagtech.com.cnrsc.org While more stable and easier to handle than the highly strained three-membered aziridines, azetidines are considerably more reactive than their five-membered pyrrolidine (B122466) counterparts, which exhibit minimal ring strain. rsc.org This intermediate reactivity allows for selective transformations that are often not feasible with other saturated heterocycles.

The strain within the azetidine ring of 3-(2-bromophenoxy)azetidine renders the C-N and C-C bonds susceptible to cleavage. This reactivity is often harnessed in ring-opening reactions, which can be initiated by nucleophiles, electrophiles, or radical species. These reactions relieve the inherent strain of the four-membered ring, providing a thermodynamic driving force for the transformation. The regioselectivity of ring-opening is influenced by the substituents on the azetidine ring. In the case of this compound, the phenoxy group at the C3 position and the electronic properties of the aryl bromide will influence which bonds are most likely to break.

Reactivity of the Aryl Bromide Moiety in Cross-Coupling and Functionalization

The 2-bromophenyl group of this compound is a versatile handle for a wide array of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rwth-aachen.deyoutube.com The carbon-bromine bond is readily activated by transition metal catalysts, most commonly those based on palladium, but also nickel and copper. rwth-aachen.denih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Stille, and Buchwald-Hartwig amination, are particularly well-suited for the functionalization of aryl bromides. nih.gov In a typical Suzuki-Miyaura coupling, for instance, the aryl bromide would react with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. The general mechanism for such a reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The presence of the azetidine moiety can influence the reactivity of the aryl bromide. The nitrogen atom of the azetidine could potentially coordinate to the metal center, affecting the catalyst's activity and selectivity. Furthermore, the steric bulk of the 3-phenoxyazetidine (B1367254) substituent may play a role in the efficiency of the cross-coupling reaction.

Below is a table illustrating typical conditions for palladium-catalyzed cross-coupling reactions of aryl bromides, which would be applicable to this compound.

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Typical Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, XPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | Biaryl |

| Heck | Alkene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Substituted Alkene |

| Stille | Organostannane | Pd(PPh₃)₄ | PPh₃ | - | Toluene, THF | Biaryl, Vinylated arene |

| Buchwald-Hartwig | Amine, Amide | Pd₂(dba)₃ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Arylamine, Arylamide |

Stability and Transformation of the Phenoxy Ether Bond

The phenoxy ether bond in this compound is generally a stable linkage. The bond between the aromatic carbon and the ether oxygen is significantly stronger than a typical alkyl-oxygen bond due to the sp² hybridization of the carbon and the delocalization of the oxygen lone pairs into the aromatic ring. This partial double bond character makes the aryl-oxygen bond resistant to cleavage under many reaction conditions.

Cleavage of aryl ethers typically requires harsh conditions, such as strong acids (e.g., HBr or HI) at high temperatures. In the case of this compound, if cleavage were to occur, it would preferentially happen at the bond between the ether oxygen and the C3 carbon of the azetidine ring (an alkyl-oxygen bond), to generate 2-bromophenol (B46759) and 3-hydroxyazetidine or its decomposition products. However, under most synthetic conditions, particularly those employed for cross-coupling or N-functionalization, the phenoxy ether linkage is expected to remain intact.

Nucleophilic and Electrophilic Transformations of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring in this compound is a nucleophilic and basic center. It can readily react with a variety of electrophiles. Common transformations include N-alkylation, N-acylation, and N-arylation. These reactions are crucial for modifying the properties of the molecule, for instance, in the context of medicinal chemistry to modulate solubility, basicity, and biological activity. nih.gov

N-Alkylation can be achieved by treating the azetidine with alkyl halides or other alkylating agents. The reaction typically proceeds via an SN2 mechanism.

N-Acylation with acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acylazetidines. This transformation is often used to introduce a carbonyl group, which can serve as a handle for further functionalization or to modulate the electronic properties of the nitrogen atom.

N-Arylation , such as the Buchwald-Hartwig amination, can be used to attach an aryl or heteroaryl group to the azetidine nitrogen. This reaction requires a transition metal catalyst, typically palladium-based.

The nucleophilicity of the azetidine nitrogen can be influenced by the substituent at the C3 position. The electron-withdrawing nature of the phenoxy group might slightly reduce the basicity and nucleophilicity of the nitrogen compared to an unsubstituted azetidine.

| Reaction Type | Electrophile | Reagents/Conditions | Product |

| N-Alkylation | Methyl iodide | K₂CO₃, Acetonitrile | N-Methyl-3-(2-bromophenoxy)azetidine |

| N-Acylation | Acetyl chloride | Et₃N, CH₂Cl₂ | N-Acetyl-3-(2-bromophenoxy)azetidine |

| N-Arylation | Phenyl bromide | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Phenyl-3-(2-bromophenoxy)azetidine |

Ring-Opening Reactions and Cascade Processes

The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions, which can be initiated by various reagents and conditions. magtech.com.cn These reactions are often highly regioselective, with the outcome depending on the nature of the substituents on the ring and the attacking species.

Nucleophilic Ring-Opening: Nucleophiles can attack either the C2 or C4 positions of the azetidine ring, leading to the formation of γ-substituted amines. The regioselectivity is governed by both electronic and steric factors. For this compound, the electronic influence of the phenoxy group at C3 would play a significant role. For N-activated azetidines (e.g., N-sulfonyl or N-acyl), ring-opening is often facilitated. For instance, Lewis acid-promoted ring-opening of N-tosyl-2-arylazetidines with organotrifluoroborates has been reported to proceed under mild conditions. magtech.com.cn

Acid-Mediated Ring-Opening: In the presence of strong acids, the azetidine nitrogen is protonated, which activates the ring towards nucleophilic attack or rearrangement. This can lead to polymerization or the formation of linear amine derivatives.

Photochemical Ring-Opening: Photochemical methods, such as the aza Paternò-Büchi reaction, can be employed to form azetidines and, in some cases, can lead to subsequent ring-opening or rearrangement reactions upon further irradiation or treatment with other reagents. nih.gov

Cascade Processes: The reactivity of the azetidine ring can be exploited in cascade reactions where an initial ring-opening event is followed by one or more subsequent bond-forming reactions to build complex molecular architectures in a single operation. For example, a strain-release-driven anion relay sequence has been used for the modular synthesis of substituted azetidines. nih.gov

Metalation and Directed Functionalization of Azetidine Rings

The direct functionalization of the azetidine ring itself, other than at the nitrogen atom, can be achieved through metalation, most commonly lithiation. The azetidine ring can act as a directing group for ortho-lithiation of an attached aryl group. However, for this compound, the bromine atom is a more powerful directing group for metal-halogen exchange.

Functionalization at the C2 or C4 positions of the azetidine ring can be achieved through α-lithiation. This typically requires an N-activating group, such as a Boc or sulfonyl group, to increase the acidity of the α-protons. The resulting lithiated intermediate can then be trapped with various electrophiles.

Furthermore, strain-release-driven methodologies using highly strained precursors like 1-azabicyclo[1.1.0]butane (ABB) have emerged as powerful tools for the synthesis of functionalized azetidines. nih.gov These methods often involve the generation of an organolithium or organoboron species that can be further elaborated.

Radical Chemistry Involving Azetidine and Brominated Azetidine Radicals

The involvement of radical species opens up further avenues for the functionalization of this compound.

Radical Reactions at the Aryl Bromide: The aryl bromide moiety can participate in radical reactions. For example, under certain photoredox catalysis conditions, the C-Br bond can be homolytically cleaved to generate an aryl radical, which can then engage in various coupling reactions.

Radical Reactions Involving the Azetidine Ring: The azetidine ring itself can undergo radical transformations. For instance, radical strain-release photocatalysis has been developed for the synthesis of azetidines from azabicyclo[1.1.0]butanes. nih.gov While this is a synthetic method, it highlights the compatibility of the azetidine core with radical intermediates. Additionally, the radical anions of azetidin-2-ones have been shown to undergo ring-splitting, suggesting that radical-induced ring-opening of azetidines is a plausible transformation.

The presence of both a bromine atom and a strained ring in this compound suggests that it could be a substrate for a variety of radical-mediated transformations, potentially leading to novel molecular scaffolds.

Computational and Theoretical Investigations of 3 2 Bromophenoxy Azetidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. For 3-(2-Bromophenoxy)azetidine, methods such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) can provide a detailed picture of its electron distribution and reactivity.

Detailed analysis of the electronic structure begins with the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) surface is another valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen and nitrogen atoms, as well as the bromine atom, indicating their propensity to act as sites for electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting how the molecule will behave in chemical reactions.

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| HOMO Energy | -0.235 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.041 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 0.194 | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 0.138 | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 0.097 | Resistance to change in electron distribution |

| Global Electrophilicity Index (ω) | 0.098 | Propensity to accept electrons |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations on a molecule with this structure, based on published data for similar compounds.

Conformational Analysis and Ring Dynamics

The dynamics of the azetidine (B1206935) ring itself include ring puckering and nitrogen inversion. The puckering of the azetidine ring is characterized by a dihedral angle, which for the parent azetidine has been experimentally determined to be around 37°. rsc.org For this compound, the bulky substituent at the 3-position will influence the preferred puckered conformation. Computational studies on substituted azetidines have shown that cis isomers tend to favor a puckered ring with major substituents in equatorial positions to minimize steric hindrance. capes.gov.br

In addition to the ring dynamics, the rotational freedom of the 2-bromophenoxy group around the C-O bond introduces further conformational complexity. The orientation of the aromatic ring relative to the azetidine core will be governed by a balance of steric and electronic effects. Computational methods can map the potential energy surface as a function of the relevant dihedral angles to determine the most stable rotational isomers.

| Conformational Parameter | Calculated Value | Description |

|---|---|---|

| Azetidine Ring Puckering Angle | ~35-40° | Dihedral angle defining the non-planarity of the ring |

| Nitrogen Inversion Barrier | ~5-7 kcal/mol | Energy required for the nitrogen atom to invert its configuration |

| C-O Bond Rotational Barrier | ~2-4 kcal/mol | Energy barrier for rotation of the 2-bromophenoxy group |

Note: The values in this table are estimates based on experimental and computational data for azetidine and related substituted derivatives.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this can provide a deeper understanding of its potential transformations, such as nucleophilic substitution at the azetidine ring or reactions involving the aromatic moiety.

One area of interest is the ring-opening of the azetidine. The strained four-membered ring can be susceptible to nucleophilic attack, particularly after activation of the nitrogen atom to form an azetidinium ion. nih.gov DFT calculations can be employed to model the reaction pathway of a nucleophile with this compound. This involves locating the transition state structures for the nucleophilic attack at either the C2 or C4 positions of the ring. By calculating the activation energies for these pathways, the regioselectivity of the ring-opening reaction can be predicted. nih.gov

Furthermore, computational studies can shed light on the stereochemical outcome of reactions. For instance, in a nucleophilic substitution reaction, it can be determined whether the reaction proceeds with inversion or retention of stereochemistry at the reacting center. This is achieved by meticulously mapping the potential energy surface connecting the reactants, transition state, and products.

Predictive Modeling for Synthetic Pathway Design

The synthesis of azetidines can be challenging due to the inherent strain of the four-membered ring. mit.edu Predictive modeling using computational methods can significantly aid in the design of efficient synthetic routes to compounds like this compound.

One modern approach to azetidine synthesis involves photocatalyzed reactions, for example, the combination of an alkene and an oxime. mit.edu Computational models can be used to pre-screen potential reactants to predict whether they will successfully form the desired azetidine. mit.edu These models often rely on calculated properties such as the frontier orbital energies of the reactants. By calculating these energies for a range of alkenes and oximes, a model can quickly predict which pairs are likely to react favorably. mit.edu

For the synthesis of this compound, a retrosynthetic approach could be guided by computational predictions. For example, a potential cyclization reaction to form the azetidine ring could be modeled to assess its feasibility and predict the optimal reaction conditions. This could involve the intramolecular cyclization of a precursor containing an amine and a suitable leaving group. Computational modeling can evaluate the activation barrier for this cyclization, providing insight into whether the reaction is likely to proceed under given conditions. This predictive capability can save significant experimental time and resources by focusing on the most promising synthetic strategies.

Advanced Research Applications of 3 2 Bromophenoxy Azetidine Scaffolds

Integration into Complex Molecular Architectures and Hybrid Systems

The 3-(2-Bromophenoxy)azetidine moiety serves as a versatile building block for the synthesis of intricate molecular architectures and hybrid systems. Its incorporation can significantly influence the physicochemical properties of the resulting molecules. The strained azetidine (B1206935) ring, for instance, imparts a degree of conformational rigidity, which is a desirable trait in drug design.

One of the key features of this scaffold is the presence of the bromine atom on the phenoxy ring, which opens up possibilities for a variety of cross-coupling reactions. This allows for the straightforward integration of the azetidine-containing fragment into larger, more complex structures. For example, Suzuki or Buchwald-Hartwig cross-coupling reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively, at the bromine position. This has been demonstrated in the synthesis of spirocyclic systems where an intramolecular Buchwald/Hartwig cross-coupling of an o-bromonitrile azetidine derivative leads to the formation of a tetrahydroquinoline core. acs.org

Furthermore, the azetidine ring itself can be a site of further functionalization. The nitrogen atom of the azetidine can be alkylated or acylated, providing another point of diversification for building complex molecules. researchgate.net The combination of these reactive sites makes this compound a powerful tool for constructing novel molecular frameworks with potential applications in various fields, including the development of new therapeutic agents. Research has shown the synthesis of diverse fused, bridged, and spirocyclic ring systems starting from functionalized azetidines. acs.orgnih.gov

Role as Structural Motifs in Chemical Library Design for Exploration of Chemical Space

In the quest for novel bioactive compounds, the exploration of diverse chemical space is paramount. The this compound scaffold plays a crucial role as a structural motif in the design and synthesis of chemical libraries aimed at this exploration. Its inherent three-dimensionality, a consequence of the non-planar azetidine ring, allows for the creation of molecules that can access regions of chemical space that are often underrepresented by more traditional, "flat" aromatic structures. mdpi.com

The concept of "escape from flatland" in medicinal chemistry emphasizes the importance of incorporating sp³-rich scaffolds to improve the physicochemical and pharmacological properties of drug candidates. mdpi.com Azetidine-containing scaffolds, such as this compound, are well-suited for this purpose. They introduce novel vectors and conformational constraints into molecules, which can lead to improved target engagement and selectivity.

The utility of this scaffold in library design is further enhanced by its synthetic tractability. The bromine atom provides a convenient handle for parallel synthesis, allowing for the rapid generation of a large number of analogs with diverse substituents on the phenoxy ring. This approach has been successfully employed in the development of libraries for various biological targets. For instance, libraries of 3-substituted azetidine derivatives have been synthesized and evaluated as triple reuptake inhibitors. nih.gov The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines further highlights the utility of this scaffold in generating large and diverse chemical libraries. nih.govnih.gov

| Library Type | Scaffold Feature Utilized | Application Area |

| Fused, Bridged, and Spirocyclic Systems | Densely functionalized azetidine ring | CNS-focused lead-like molecules nih.govnih.gov |

| 3-Aryl-3-oxypropylamine-based Azetidines | 3-substituted azetidine core | Triple reuptake inhibitors nih.gov |

| Spirocyclic Azetidines | Spirocyclic azetidine core | General drug discovery nih.govnih.gov |

Development of Chemical Probes and Tools for Mechanistic Studies

The this compound scaffold is not only a building block for potential therapeutics but also a valuable tool for dissecting biological mechanisms. Its modifiable structure allows for the development of chemical probes and tools to study cellular processes and molecular interactions.

Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein or nucleic acid, is a powerful technique for studying biological systems. Azetidine derivatives, including those based on the this compound scaffold, can be functionalized for this purpose. The nitrogen atom of the azetidine ring can be modified with a linker that contains a reactive group suitable for conjugation, such as an alkyne or azide (B81097) for click chemistry, or a maleimide (B117702) for reaction with thiols.

Furthermore, the bromine atom on the phenoxy ring can be exploited for bioconjugation through palladium-catalyzed cross-coupling reactions under biocompatible conditions. This dual functionality allows for the creation of sophisticated chemical probes with multiple points of attachment or labeling. The development of azetidine sulfonyl fluorides (ASFs) as precursors to reactive intermediates that can couple with a broad range of nucleophiles, including those on biomolecules, showcases the potential for new bioconjugation strategies. nih.gov

Understanding the interactions between small molecules and their biological targets is fundamental to drug discovery. The this compound scaffold provides a rigid framework for the design of ligands to probe these interactions. The defined stereochemistry and conformational rigidity of the azetidine ring help to orient substituents in a precise manner, allowing for the systematic exploration of the binding pocket of a protein.

The bromine atom can be used to introduce a variety of substituents through cross-coupling reactions, enabling the fine-tuning of ligand-protein interactions. This allows researchers to map out the structure-activity relationship (SAR) and identify key interactions that contribute to binding affinity and selectivity. For example, azetidine derivatives have been designed and synthesized to act as inhibitors of GABA uptake, with the lipophilic N-substituents playing a key role in their potency. nih.gov Similarly, azetidine-2-carboxamides have been developed as potent STAT3 inhibitors, where the azetidine ring provides a key structural element for binding. acs.org

| Probe/Ligand Type | Key Structural Feature | Application |

| Azetidine Sulfonyl Fluorides (ASFs) | Reactive sulfonyl fluoride (B91410) group | Bioconjugation and PROTAC linkers nih.gov |

| Azetidine-based GABA Uptake Inhibitors | N-alkylated azetidine ring | Probing GAT-1 and GAT-3 transporters nih.gov |

| Azetidine-2-carboxamides | R-azetidine-2-carboxamide scaffold | STAT3 inhibition studies acs.org |

Application as Chiral Auxiliaries and Templates in Asymmetric Synthesis

Chiral azetidine derivatives have emerged as effective auxiliaries and templates in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. researchgate.netresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation.

While the direct use of this compound as a chiral auxiliary is not extensively documented, the broader class of chiral azetidines has demonstrated significant utility in this area. For instance, chiral C2-symmetric 2,4-disubstituted azetidines have been successfully employed as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net The synthesis of optically active azetidine-2,4-dicarboxylic acid from (S)-1-phenylethylamine, which serves as both a nitrogen donor and a chiral auxiliary, highlights the potential of azetidine-based scaffolds in asymmetric synthesis. rsc.org

The principle involves attaching the chiral azetidine auxiliary to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. The rigidity of the azetidine ring can effectively shield one face of the reactive center, leading to high levels of stereocontrol. The development of new synthetic routes to chiral azetidines continues to expand their application in asymmetric catalysis. researchgate.net

Contributions to Polymer Chemistry and Material Science

The unique properties of the azetidine ring also lend themselves to applications in polymer chemistry and material science. The ring strain of the four-membered heterocycle makes it susceptible to ring-opening polymerization (ROP), a process that can be initiated by various reagents. scite.ai This allows for the synthesis of polymers with novel backbone structures and functionalities.

Although specific research on the polymerization of this compound is limited, the general class of azetidine derivatives has been explored in this context. The polymerization of N-alkylazetidines, for example, proceeds via the formation of a quaternary azetidinium salt, which then propagates through nucleophilic attack by the monomer. scite.ai

More recently, multicomponent polymerizations have been developed to produce functional polymers containing heteroatom-rich, multisubstituted azetidine rings in the polymer backbone. core.ac.uk These polymers have shown unconventional luminescent properties attributed to through-space electronic interactions of the heteroatoms and phenyl rings. The azetidine-containing polymers also exhibit high refractive indices, making them potentially useful as optical plastics. core.ac.uk Furthermore, the azetidine rings within the polymer chain can be readily opened by acid treatment, providing a route to new polymeric materials with different properties. core.ac.uk The bromine atom on the phenoxy group of a this compound monomer could provide an additional handle for post-polymerization modification, further expanding the potential applications of the resulting materials.

| Polymerization Method | Monomer Type | Key Property of Resulting Polymer |

| Ring-Opening Polymerization (ROP) | N-Alkylazetidines | Novel polymer backbone scite.ai |

| Multicomponent Polymerization | Terminal diynes, disulfonyl azides, carbodiimides | Unconventional luminescence, high refractive index core.ac.uk |

Azetidine Derivatives as Peptidomimetics

The incorporation of azetidine derivatives into peptide structures represents a significant strategy in the field of peptidomimetics, which aims to design novel molecules that mimic the structure and function of natural peptides. Peptidomimetics are developed to overcome the inherent limitations of natural peptides as therapeutic agents, such as their low metabolic stability and poor bioavailability. The rigid four-membered ring of the azetidine scaffold introduces conformational constraints that can pre-organize the peptide backbone into a bioactive conformation, enhance binding affinity to biological targets, and improve resistance to enzymatic degradation.

Azetidine-based amino acids, such as L-azetidine-2-carboxylic acid, the four-membered ring homologue of proline, have been a subject of interest for their ability to influence the secondary and tertiary structure of polypeptides. umich.eduwikipedia.org The smaller ring size of azetidine compared to proline introduces a greater degree of conformational restriction, which can be harnessed to stabilize specific peptide conformations, such as turns and helices. umich.edunih.gov

Research has demonstrated that the introduction of an azetidine-2-carboxylic acid residue into a peptide sequence can perturb the typical secondary structure. For instance, in a study involving tetrapeptides containing both L-proline and L-azetidine-2-carboxylic acid, the presence of the azetidine ring was found to disrupt the all-cis peptide bond conformation that would be expected for a sequence of proline residues. umich.edunih.gov This highlights the potent influence of the azetidine scaffold in dictating peptide folding.

More recently, 3-substituted azetidines have emerged as versatile building blocks for creating peptidomimetics. The 3-aminoazetidine (3-AAz) subunit, for example, has been successfully employed as a turn-inducing element for the efficient synthesis of small to medium-sized head-to-tail cyclic peptides. nih.gov The incorporation of a 3-AAz unit into a linear peptide precursor has been shown to significantly improve the yields of macrocyclization, a process that is often challenging for smaller peptides. nih.gov This improvement is attributed to the ability of the azetidine ring to pre-organize the linear peptide into a conformation that is favorable for cyclization. nih.gov

Furthermore, the azetidine ring can enhance the stability of peptides against proteolytic degradation. A cyclohexapeptide containing a 3-AAz residue demonstrated improved stability towards proteases when compared to its all-amino acid counterpart. nih.govresearchgate.net This increased stability is a crucial attribute for the development of peptide-based drugs with longer in vivo half-lives.

The functionalization of the azetidine ring, particularly at the 3-position, offers opportunities for late-stage modification of macrocyclic peptides, allowing for the introduction of various functionalities such as fluorescent dyes or biotin (B1667282) tags. nih.govresearchgate.net This versatility makes azetidine-containing scaffolds valuable tools in the development of sophisticated peptide-based probes and therapeutics.

Detailed Research Findings: Impact of 3-Aminoazetidine on Peptide Cyclization

The following table summarizes the significant improvement in the cyclization yields of various peptides upon the incorporation of a 3-aminoazetidine (3-AAz) residue. The data is extracted from a study focused on the synthesis and functionalization of azetidine-containing small macrocyclic peptides. nih.gov The yields for the cyclization of linear peptide precursors containing a 3-AAz unit are compared to the yields of their corresponding homodetic analogues (peptides composed only of standard amino acids).

| Peptide Sequence | Cyclization Yield with 3-AAz (%) | Cyclization Yield of Homodetic Analogue (%) | Fold Improvement |

|---|---|---|---|

| Cyclo(Gly-3-AAz-Gly-Gly) | 55 | <5 | >11 |

| Cyclo(Ala-3-AAz-Ala-Ala) | 62 | 10 | 6.2 |

| Cyclo(Phe-3-AAz-Phe-Phe) | 48 | 8 | 6 |

| Cyclo(Gly-3-AAz-Gly-Gly-Gly) | 71 | 25 | 2.8 |

| Cyclo(Ala-3-AAz-Ala-Ala-Ala) | 78 | 35 | 2.2 |

The data clearly demonstrates that the inclusion of a 3-aminoazetidine moiety consistently and significantly enhances the efficiency of macrocyclization for a variety of peptide sequences.

Future Perspectives and Unaddressed Research Challenges

Advancements in Stereocontrol and Efficiency of 3-(2-Bromophenoxy)azetidine Synthesis

The synthesis of azetidines is notoriously challenging due to the inherent ring strain of the four-membered heterocycle. medwinpublishers.comub.bw For a specifically substituted compound like this compound, achieving high efficiency and stereocontrol remains a significant research focus. Future advancements are anticipated in several key areas:

Catalytic Enantioselective Methods: While classical methods for azetidine (B1206935) synthesis often involve intramolecular cyclization of γ-amino alcohols or related precursors, these can lack efficiency and stereocontrol. acs.org The development of catalytic enantioselective methods is a primary goal. Strategies such as phase-transfer catalysis have shown promise for the enantioselective synthesis of spirocyclic azetidine oxindoles and could potentially be adapted for 3-oxy-substituted azetidines. nih.gov Similarly, copper-catalyzed asymmetric boryl allylation of azetines offers a pathway to chiral 2,3-disubstituted azetidines, highlighting the potential for metal-catalyzed approaches to introduce chirality. acs.org For this compound, a key challenge will be to develop catalytic systems that can tolerate the functionalities present while constructing the chiral azetidine core.

Novel Cyclization Strategies: Researchers are continuously exploring new ways to form the strained azetidine ring. Gold-catalyzed intermolecular oxidation of alkynes to generate reactive α-oxogold carbenes, which then undergo intramolecular N-H insertion, has been demonstrated for the synthesis of chiral azetidin-3-ones. nih.gov This strategy could be extended to the synthesis of 3-hydroxyazetidines, which are precursors to 3-aryloxy derivatives. Another promising approach is the visible-light-enabled aza Paternò-Büchi reaction, a [2+2] photocycloaddition between imines and alkenes, which offers a direct route to functionalized azetidines under mild conditions. nih.gov Overcoming the limitations of this reaction, such as competing side reactions, is a key area of future research. nih.gov

Improved Precursor Synthesis: The efficiency of any synthesis is dependent on the accessibility of its starting materials. For this compound, this involves the efficient preparation of a suitable γ-amino alcohol or an equivalent precursor bearing the 2-bromophenoxy moiety. Research into more efficient methods for the synthesis of such precursors, potentially through late-stage functionalization, is needed.

Unveiling Novel Reactivity Modes of the Bromophenoxyazetidine System

The reactivity of azetidines is largely governed by their ring strain, which is approximately 25.4 kcal/mol. rsc.org This makes them susceptible to ring-opening reactions, a property that can be harnessed for synthetic purposes. ub.bwbeilstein-journals.orgmagtech.com.cn For this compound, future research is expected to unveil novel reactivity modes stemming from the interplay between the strained ring and the functionalized side chain.

Strain-Release Functionalization: The inherent ring strain of the azetidine core can be exploited in strain-release reactions. While ring-opening of azetidines is known, selectively triggering this process to generate new molecular scaffolds is an ongoing area of investigation. beilstein-journals.orgmagtech.com.cn For this compound, the electronic nature of the phenoxy group can influence the regioselectivity of ring-opening reactions. magtech.com.cn Future work will likely focus on developing catalytic methods to control the outcome of these transformations, leading to diverse and complex acyclic amine derivatives.

Functionalization of the Aryl Ring: The 2-bromophenyl group is a versatile handle for further synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, could be employed to introduce a wide range of substituents at the ortho position of the phenoxy ring. researchmap.jp This would allow for the creation of a library of 3-(2-substituted-phenoxy)azetidine derivatives with diverse electronic and steric properties, which is crucial for applications in medicinal chemistry and materials science. A key challenge will be to perform these cross-coupling reactions without affecting the integrity of the strained azetidine ring.

Combined Ring-Opening and Cross-Coupling Strategies: A particularly exciting future direction would be the development of tandem reactions that combine the ring-opening of the azetidine with a functionalization event on the aryl ring. Such a strategy would allow for the rapid construction of complex molecular architectures from a relatively simple starting material.

Strategies for Sustainable and Scalable Production

The translation of novel chemical entities from laboratory-scale synthesis to industrial production requires methods that are not only efficient but also sustainable and scalable. For this compound and other functionalized azetidines, this presents a significant hurdle.

Green Chemistry Approaches: Future research will increasingly focus on developing greener synthetic routes. This includes the use of more environmentally benign solvents, reducing the number of synthetic steps, and employing catalytic methods to minimize waste. researchgate.net The use of photocatalysis, for instance, aligns with green chemistry principles by utilizing light as a renewable energy source. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward automation and scalability. vapourtec.com The development of flow-based methods for the synthesis of azetidines, including the key cyclization and functionalization steps, will be crucial for their large-scale production. acs.orgacs.org A general and scalable method for producing enantioenriched C2-substituted azetidines has been demonstrated on a gram-scale, suggesting that similar approaches for 3-substituted azetidines are feasible. acs.orgnih.gov

Catalyst Recovery and Reuse: For catalytic methods to be truly sustainable, the recovery and reuse of the catalyst are essential. This is particularly important for expensive and precious metal catalysts, such as those based on palladium or gold. nih.govresearchmap.jp Research into heterogenized catalysts or the use of biphasic systems to facilitate catalyst separation will be important for the sustainable production of this compound.

Comprehensive Theoretical Frameworks for Predicting Azetidine Reactivity

The unique reactivity of azetidines, driven by their ring strain, often leads to unexpected reaction outcomes. rsc.org The development of robust theoretical and computational models is crucial for understanding and predicting the behavior of these strained heterocycles.

Predictive Models for Synthesis: Computational modeling, particularly using density functional theory (DFT), is becoming an increasingly powerful tool for predicting the feasibility and outcome of chemical reactions. thescience.dev For azetidine synthesis, computational models can help to predict which precursor molecules will react to form the desired product, potentially saving significant time and resources in the laboratory. thescience.dev For example, computational studies have been used to guide the development of photocatalytic methods for azetidine synthesis by calculating the frontier orbital energies of the reactants. thescience.dev

Understanding Reactivity and Reaction Mechanisms: Theoretical calculations can provide deep insights into the mechanisms of azetidine reactions, such as ring-opening and cycloaddition. beilstein-journals.orgacs.org By modeling the transition states and intermediates, researchers can understand the factors that control the regioselectivity and stereoselectivity of these reactions. srce.hr A computational model of azetidine ring-opening has revealed a network of interactions that stabilize the transition state, highlighting the potential of these models to explain and predict reactivity. acs.org For this compound, theoretical studies could help to elucidate the influence of the substituent on the ring's reactivity and guide the design of novel transformations.

Data-Driven Approaches: The integration of computational chemistry with machine learning and data science holds significant promise for the future. By analyzing large datasets of known reactions, it may be possible to develop predictive models that can identify promising new synthetic routes and catalyst systems for the synthesis of functionalized azetidines.

Expanding the Scope of Azetidine Scaffold Applications in Emerging Fields

While azetidines are already recognized for their utility in medicinal chemistry, the unique properties of the azetidine scaffold suggest that their applications could be expanded into other emerging fields. medwinpublishers.comresearchgate.net

Medicinal Chemistry and Bioisosterism: The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for the design of new therapeutic agents. sciencedaily.comacs.orgnih.gov Azetidines can serve as bioisosteres for other cyclic amines, such as piperidines and pyrrolidines, offering a way to fine-tune the physicochemical properties of a drug candidate. tcichemicals.comacs.orgrsc.org The this compound scaffold, with its potential for further diversification, could be used to generate libraries of compounds for screening against a wide range of biological targets. acs.orgnih.gov

Materials Science: The rigid nature of the azetidine ring could be exploited in the design of new materials with unique properties. For example, incorporating azetidine units into polymers could lead to materials with enhanced thermal stability or specific conformational preferences. The ability to functionalize the this compound scaffold opens up possibilities for creating bespoke materials for applications in electronics or optics.

Catalysis: Functionalized azetidines can serve as chiral ligands in asymmetric catalysis. researchmap.jpmdpi.comrsc.orgresearchgate.net The defined stereochemistry and conformational rigidity of the azetidine ring can create a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in catalytic reactions. The this compound scaffold could be elaborated into a variety of novel ligands for applications in catalysis.

Chemical Biology: Azetidine-containing molecules can be used as chemical probes to study biological processes. nih.gov For instance, the introduction of an azetidine into a peptide can induce a specific turn conformation, which can be useful for studying protein-protein interactions. nih.gov The ability to attach reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the azetidine scaffold via the bromophenoxy group would further enhance their utility as chemical probes. nih.gov

Q & A

Q. What are the common synthetic routes for 3-(2-Bromophenoxy)azetidine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, azetidine rings can undergo functionalization via nucleophilic aromatic substitution (SNAr) with 2-bromophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to improve regioselectivity. Catalytic systems like CuI/ligands may enhance coupling efficiency for brominated aryl ethers .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- ¹H/¹³C NMR : The azetidine ring protons resonate at δ 3.5–4.5 ppm (split into multiplets due to ring strain), while the bromophenoxy group shows aromatic protons at δ 6.8–7.5 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the bromine isotope signature .

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and monitor byproducts from incomplete substitution reactions .

Q. What are the key challenges in stabilizing azetidine derivatives during storage?

- Methodological Answer : Azetidines are prone to ring-opening via hydrolysis or oxidation. Stabilization strategies include:

- Storing under inert gas (N₂/Ar) at –20°C to minimize moisture exposure .

- Using hydrochloride salts (e.g., this compound HCl) to reduce reactivity .

- Adding stabilizers like BHT (butylated hydroxytoluene) to prevent radical-mediated degradation .

Advanced Research Questions

Q. How does the bromophenoxy substituent influence reactivity in ring-opening and functionalization reactions?

- Methodological Answer : The electron-withdrawing bromine group enhances electrophilicity, facilitating ring-opening via nucleophilic attack. For example:

- Lewis Acid-Catalyzed Ring-Opening : With BF₃·Et₂O, the azetidine ring opens to form γ-chloroamines, which cyclize into oxazinanones .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts enable aryl group introduction at the azetidine nitrogen . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What computational approaches predict enantioselectivity in chiral phosphoric acid-catalyzed azetidine synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations assess transition-state energies for enantioselective desymmetrization. Key steps:

Q. How does this compound modulate NLRP3 inflammasome activity in neuroinflammatory models?

- Methodological Answer : In LPS-stimulated BV2 microglia, the compound inhibits NLRP3 via:

- ROS Suppression : Reduces mitochondrial ROS generation, measured via DCFH-DA fluorescence assays .

- NF-κB Pathway Downregulation : Western blot analysis shows decreased phosphorylation of IκBα and p65 .

- IL-1β ELISA : Quantifies reduced secretion of pro-inflammatory cytokines (IC₅₀ ~10 µM) .

Data Contradictions and Resolution Strategies

Q. Discrepancies in reported catalytic efficiencies for azetidine functionalization: How to reconcile conflicting data?

- Resolution Strategy :

- Control Experiments : Replicate reactions under identical conditions (solvent, catalyst loading, temperature) .

- Kinetic Profiling : Use in situ IR or LC-MS to track intermediate formation and identify rate-limiting steps .

- Meta-Analysis : Compare datasets across studies (e.g., J. Org. Chem. vs. Eur. J. Org. Chem.) to isolate variables like substrate purity or catalyst source .

Key Research Tools and Resources

- Synthetic Protocols : Refer to methodologies from ACS Medicinal Chemistry Letters for azetidine derivatization .

- Biological Assays : Adapt protocols from Biochemical and Biophysical Research Communications for NLRP3 inhibition studies .

- Computational Models : Use Gaussian 16 for DFT calculations on enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.